[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
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Overview
Description
[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate is a complex organic compound with a unique structure that includes a pyrrolizine ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate typically involves multiple steps, starting with the preparation of the pyrrolizine ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The hydroxyl groups are introduced through selective oxidation reactions, and the final esterification step involves the reaction of the hydroxylated intermediate with the appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate can be compared with similar compounds such as other pyrrolizine derivatives and hydroxylated esters. Its unique combination of a pyrrolizine ring and multiple hydroxyl groups distinguishes it from other compounds, providing unique chemical and biological properties.
List of Similar Compounds
- Pyrrolizine derivatives
- Hydroxylated esters
- Other complex organic esters
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15-/m1/s1 |
InChI Key |
DRVWTOSBCBKXOR-OSAQELSMSA-N |
Isomeric SMILES |
C[C@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O |
Origin of Product |
United States |
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